molecular formula C7H14N2O B1662093 N-(2-(Dimethylamino)ethyl)acrylamide CAS No. 925-76-8

N-(2-(Dimethylamino)ethyl)acrylamide

Cat. No.: B1662093
CAS No.: 925-76-8
M. Wt: 142.2 g/mol
InChI Key: WDQKICIMIPUDBL-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)acrylamide: is an organic compound with the molecular formula C7H14N2O. It is a derivative of acrylamide, where the amide nitrogen is substituted with a 2-(dimethylamino)ethyl group. This compound is known for its applications in various fields, including polymer chemistry and biochemistry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-(Dimethylamino)ethyl)acrylamide can be synthesized through the reaction of acryloyl chloride with N,N-dimethylethylenediamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves the same basic reaction but is optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques like distillation or recrystallization, and stringent control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions:

    Polymerization: N-(2-(Dimethylamino)ethyl)acrylamide can undergo free-radical polymerization to form homopolymers or copolymers with other monomers such as acrylic acid, methacrylates, and acrylonitrile.

    Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products:

    Polymerization: Poly(this compound) or copolymers with desired properties.

    Substitution: Various substituted amides depending on the nucleophile used.

    Hydrolysis: Dimethylaminoethanol and acrylic acid.

Scientific Research Applications

Chemistry: N-(2-(Dimethylamino)ethyl)acrylamide is used as a monomer in the synthesis of polymers with specific functionalities. These polymers are employed in applications such as drug delivery systems, hydrogels, and responsive materials.

Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of biosensors and diagnostic assays.

Medicine: this compound-based polymers are explored for their potential in drug delivery, particularly for targeted delivery and controlled release of therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty polymers for coatings, adhesives, and sealants. It is also employed in water treatment processes as a flocculant.

Mechanism of Action

The mechanism by which N-(2-(Dimethylamino)ethyl)acrylamide exerts its effects is primarily through its ability to form polymers and interact with various biological molecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its role in modifying proteins and peptides. In drug delivery systems, the polymer matrix formed by this compound can encapsulate drugs and release them in a controlled manner, targeting specific tissues or cells.

Comparison with Similar Compounds

    N-(2-(Dimethylamino)ethyl)methacrylamide: Similar in structure but with a methacrylamide group instead of an acrylamide group.

    N-(2-(Dimethylamino)ethyl)acrylate: An ester derivative with similar polymerization properties.

    N-(2-(Dimethylamino)ethyl)acrylonitrile: Contains a nitrile group, offering different reactivity and applications.

Uniqueness: N-(2-(Dimethylamino)ethyl)acrylamide is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to form stable polymers and interact with biological molecules sets it apart from other similar compounds.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]prop-2-enamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14N2O/c1-4-7(10)8-5-6-9(2)3/h4H,1,5-6H2,2-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQKICIMIPUDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

69684-12-4
Record name 2-Propenamide, N-[2-(dimethylamino)ethyl]-, homopolymer
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DSSTOX Substance ID

DTXSID70239022
Record name N-(2-(Dimethylamino)ethyl)acrylamide
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Molecular Weight

142.20 g/mol
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CAS No.

925-76-8
Record name N-[2-(Dimethylamino)ethyl]acrylamide
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Record name N-(2-(Dimethylamino)ethyl)acrylamide
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Record name N-(N,N-Dimethylamino)ethyl acrylamide
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Record name N-(2-(Dimethylamino)ethyl)acrylamide
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Record name N-[2-(dimethylamino)ethyl]acrylamide
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Synthesis routes and methods

Procedure details

174.2 g (1.0 mole) of N-(2-dimethylaminoethyl)-3-methoxypropionamide (according to Example 17) are heated with 1.5 g of sodium hydroxide in a high vacuum at 90° to 110° C. Within about 30 minutes the methanol is split off, vigorous foaming occurring. The temperature is increased and 85 g (0.6 mole=60% of the theoretical yield) of colorless oil having a Bp0.1 of 85°-90° C. are distilled off.
Quantity
174.2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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